2-(Hydroxyimino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Overview
Description
2-(Hydroxyimino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a chemical compound with a complex structure that includes a hydroxyimino group and a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ylamine with an appropriate oxime derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyimino group to other functional groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that stabilize the intermediates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-(Hydroxyimino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalen-1-ylamine: A precursor in the synthesis of the compound.
Naphthyl derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
2-(Hydroxyimino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-hydroxyimino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(8-13-16)14-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7-8,16H,1-2,4,6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSUPBSIPPMFKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20758334 | |
Record name | 2-(Hydroxyimino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20758334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92952-47-1 | |
Record name | 2-(Hydroxyimino)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92952-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Hydroxyimino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20758334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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